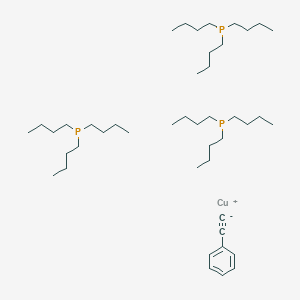
copper(1+);ethynylbenzene;tributylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(1+);ethynylbenzene;tributylphosphane is a complex organometallic compound that combines copper in its +1 oxidation state with ethynylbenzene and tributylphosphane
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of copper(1+);ethynylbenzene;tributylphosphane typically involves the reaction of copper(I) salts with ethynylbenzene and tributylphosphane. One common method is the hydrophosphination of phosphine with 1-butene, which proceeds via a free radical mechanism . The reaction conditions often require an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrophosphination reactions, utilizing specialized equipment to maintain an inert atmosphere and control reaction parameters such as temperature and pressure. The use of Grignard reagents with phosphorus trichloride is another method that can be scaled up for industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
Copper(1+);ethynylbenzene;tributylphosphane undergoes various chemical reactions, including:
Oxidation: The compound reacts rapidly with oxidizing agents to form the corresponding phosphine oxide.
Substitution: It can participate in substitution reactions, where the ethynylbenzene or tributylphosphane ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen for oxidation and various halides for substitution reactions. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides and substituted organocopper compounds .
Applications De Recherche Scientifique
Copper(1+);ethynylbenzene;tributylphosphane has several scientific research applications:
Mécanisme D'action
The mechanism by which copper(1+);ethynylbenzene;tributylphosphane exerts its effects involves the interaction of copper ions with various molecular targets. Copper ions can participate in redox reactions, influencing the activity of enzymes and other proteins. The compound’s ligands, ethynylbenzene and tributylphosphane, also play a role in stabilizing the copper ion and facilitating its interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(I) acetylide: An organocopper compound with a similar copper-carbon bond.
Copper(I) chloride: Another copper(I) compound used in similar catalytic applications.
Uniqueness
Copper(1+);ethynylbenzene;tributylphosphane is unique due to its combination of ligands, which provide specific chemical properties and reactivity. The presence of ethynylbenzene and tributylphosphane allows for unique interactions and applications that are not possible with simpler copper compounds .
Propriétés
Numéro CAS |
58659-24-8 |
|---|---|
Formule moléculaire |
C44H86CuP3 |
Poids moléculaire |
771.6 g/mol |
Nom IUPAC |
copper(1+);ethynylbenzene;tributylphosphane |
InChI |
InChI=1S/3C12H27P.C8H5.Cu/c3*1-4-7-10-13(11-8-5-2)12-9-6-3;1-2-8-6-4-3-5-7-8;/h3*4-12H2,1-3H3;3-7H;/q;;;-1;+1 |
Clé InChI |
VJAQQROWTWVUJH-UHFFFAOYSA-N |
SMILES canonique |
CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.[C-]#CC1=CC=CC=C1.[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2,4-Dichlorophenyl)octyl]imidazole;nitric acid](/img/structure/B14616672.png)
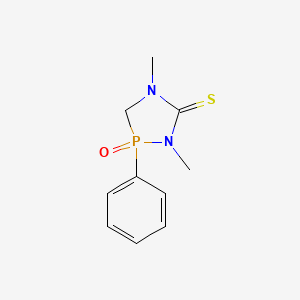
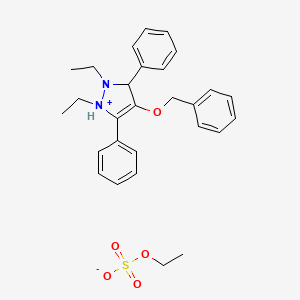
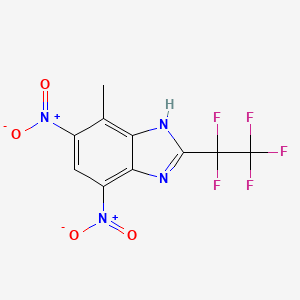

![2-{[(2,2-Dichloro-1-methylcyclopropyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14616715.png)
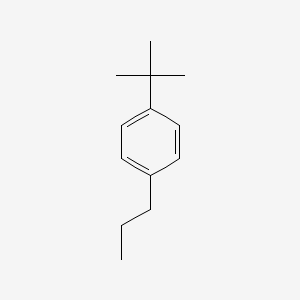
![N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-3-carboxamide](/img/structure/B14616729.png)
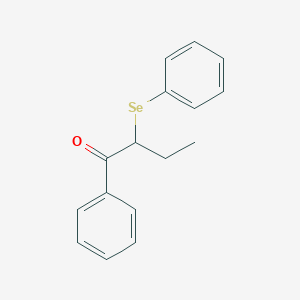
![3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-2(1H)-one](/img/structure/B14616746.png)


![4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14616761.png)

